molecular formula C11H9ClFN3O4S B7576462 2-[4-[(3-Chloro-2-fluorophenyl)sulfonylamino]pyrazol-1-yl]acetic acid

2-[4-[(3-Chloro-2-fluorophenyl)sulfonylamino]pyrazol-1-yl]acetic acid

Cat. No. B7576462
M. Wt: 333.72 g/mol
InChI Key: ZOIZTKVXMKHSPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[(3-Chloro-2-fluorophenyl)sulfonylamino]pyrazol-1-yl]acetic acid is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic properties.

Mechanism of Action

The mechanism of action of 2-[4-[(3-Chloro-2-fluorophenyl)sulfonylamino]pyrazol-1-yl]acetic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response and are involved in the generation of pain and fever. By inhibiting COX enzymes, 2-[4-[(3-Chloro-2-fluorophenyl)sulfonylamino]pyrazol-1-yl]acetic acid reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever.
Biochemical and Physiological Effects
2-[4-[(3-Chloro-2-fluorophenyl)sulfonylamino]pyrazol-1-yl]acetic acid has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic properties in various animal models. It has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), which are key mediators of the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-[(3-Chloro-2-fluorophenyl)sulfonylamino]pyrazol-1-yl]acetic acid in lab experiments is its well-established mechanism of action and pharmacological profile. This compound has been extensively studied in both in vitro and in vivo models, making it a reliable tool for investigating the inflammatory response and evaluating potential therapeutic interventions.
One of the limitations of using 2-[4-[(3-Chloro-2-fluorophenyl)sulfonylamino]pyrazol-1-yl]acetic acid in lab experiments is its potential toxicity and side effects. While this compound has been shown to be relatively safe in animal models, further studies are needed to evaluate its long-term safety and potential adverse effects.

Future Directions

There are several potential future directions for the research on 2-[4-[(3-Chloro-2-fluorophenyl)sulfonylamino]pyrazol-1-yl]acetic acid. One area of interest is the development of novel formulations and delivery methods that can improve the bioavailability and pharmacokinetics of this compound. Another area of interest is the investigation of the potential synergistic effects of 2-[4-[(3-Chloro-2-fluorophenyl)sulfonylamino]pyrazol-1-yl]acetic acid with other anti-inflammatory agents, such as glucocorticoids or cytokine inhibitors. Additionally, further studies are needed to evaluate the potential therapeutic applications of 2-[4-[(3-Chloro-2-fluorophenyl)sulfonylamino]pyrazol-1-yl]acetic acid in other disease models, such as cancer or autoimmune disorders.

Synthesis Methods

The synthesis of 2-[4-[(3-Chloro-2-fluorophenyl)sulfonylamino]pyrazol-1-yl]acetic acid involves the reaction between 3-chloro-2-fluoroaniline and pyrazolone in the presence of a base. The resulting intermediate is then treated with chlorosulfonic acid to form the sulfonyl chloride derivative, which is subsequently reacted with sodium hydroxide to obtain the final product.

Scientific Research Applications

2-[4-[(3-Chloro-2-fluorophenyl)sulfonylamino]pyrazol-1-yl]acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout.

properties

IUPAC Name

2-[4-[(3-chloro-2-fluorophenyl)sulfonylamino]pyrazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFN3O4S/c12-8-2-1-3-9(11(8)13)21(19,20)15-7-4-14-16(5-7)6-10(17)18/h1-5,15H,6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIZTKVXMKHSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)S(=O)(=O)NC2=CN(N=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[(3-Chloro-2-fluorophenyl)sulfonylamino]pyrazol-1-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.